molecular formula C13H11NOS B13023467 4-Methyl-6-(phenylthio)nicotinaldehyde

4-Methyl-6-(phenylthio)nicotinaldehyde

Cat. No.: B13023467
M. Wt: 229.30 g/mol
InChI Key: KUTMHEMGFQDHKF-UHFFFAOYSA-N
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Description

4-Methyl-6-(phenylthio)nicotinaldehyde is an organic compound with the molecular formula C13H11NOS. It belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound is characterized by a methyl group at the 4-position, a phenylthio group at the 6-position, and an aldehyde group at the 1-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(phenylthio)nicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Thioether Formation: The 6-position of the pyridine ring is functionalized with a phenylthio group using a thiolation reaction. This can be achieved by reacting 4-methylpyridine with a phenylthiol in the presence of a suitable catalyst.

    Formylation: The aldehyde group is introduced at the 1-position through a formylation reaction. This can be done using a Vilsmeier-Haack reaction, where the compound is treated with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(phenylthio)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methyl-6-(phenylthio)nicotinic acid.

    Reduction: 4-Methyl-6-(phenylthio)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(phenylthio)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(phenylthio)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-(phenylthio)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methyl-6-(phenylthio)nicotinic acid: Contains a carboxylic acid group instead of an aldehyde group, altering its chemical properties and reactivity.

    4-Methyl-6-(phenylthio)nicotinyl alcohol: Contains a primary alcohol group, making it more suitable for certain reduction reactions.

Uniqueness

4-Methyl-6-(phenylthio)nicotinaldehyde is unique due to the presence of both the aldehyde and phenylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

4-methyl-6-phenylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NOS/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

KUTMHEMGFQDHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)SC2=CC=CC=C2

Origin of Product

United States

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